molecular formula C10H8O3 B14741451 2-Benzoxepin-1,3-dione, 4,5-dihydro- CAS No. 5714-98-7

2-Benzoxepin-1,3-dione, 4,5-dihydro-

Cat. No.: B14741451
CAS No.: 5714-98-7
M. Wt: 176.17 g/mol
InChI Key: HRFWMPCKIIJNPS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoxepin-1,3-dione, 4,5-dihydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ortho-hydroxyaryl ketones with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through an intramolecular cyclization to form the benzoxepin ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Benzoxepin-1,3-dione, 4,5-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydrobenzoxepin compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Benzoxepin-1,3-dione, 4,5-dihydro- involves its interaction with specific molecular targets. In medicinal chemistry, it has been shown to interact with benzodiazepine receptors, modulating the action of gamma-aminobutyric acid (GABA) on neuronal chloride ion flux. This interaction results in sedative-hypnotic effects . The compound’s ability to inhibit certain enzymes also contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzoxepin-1,3-dione, 4,5-dihydro- is unique due to its specific ring structure and the presence of two carbonyl groups. This structural arrangement imparts distinct chemical reactivity and biological activity, differentiating it from other benzoxepin derivatives .

Properties

CAS No.

5714-98-7

Molecular Formula

C10H8O3

Molecular Weight

176.17 g/mol

IUPAC Name

4,5-dihydro-2-benzoxepine-1,3-dione

InChI

InChI=1S/C10H8O3/c11-9-6-5-7-3-1-2-4-8(7)10(12)13-9/h1-4H,5-6H2

InChI Key

HRFWMPCKIIJNPS-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)OC(=O)C2=CC=CC=C21

Origin of Product

United States

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